5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-
Description
Structural Uniqueness of Fused Pyrrolo-Triazole Systems
The 5H-pyrrolo(2,1-c)-1,2,4-triazole core integrates a five-membered pyrrole ring fused to a 1,2,4-triazole system, creating a bicyclic architecture with distinct electronic and steric properties. The pyrrole moiety contributes aromatic character through its six π-electrons, while the 1,2,4-triazole ring introduces complementary nitrogen atoms that enhance hydrogen-bonding capabilities and metabolic stability. The dihydro substitution at positions 6 and 7 reduces ring strain, favoring planar geometry and facilitating π-π stacking interactions in biological targets.
A critical feature of this system is the phenyl substituent at position 3 , which extends conjugation and modulates electron density across the fused rings. This substitution pattern enhances molecular rigidity, improving binding affinity to enzymes or receptors. Comparative studies of bond lengths in analogous triazole-fused systems reveal shortened C–N bonds (1.32–1.35 Å) within the triazole ring, indicative of partial double-bond character and delocalized electron density. Such electronic redistribution stabilizes the molecule against oxidative degradation, a key advantage in pharmaceutical applications.
The table below summarizes key structural parameters of 5H-pyrrolo(2,1-c)-1,2,4-triazole derivatives derived from crystallographic and computational analyses:
| Parameter | Value | Source |
|---|---|---|
| Average C–N bond length | 1.34 Å | |
| Dihedral angle (pyrrole-triazole) | 2.5° | |
| Aromatic stabilization energy | -28.6 kcal/mol |
These structural attributes underpin the compound’s utility in synthesizing bioactive molecules, particularly in anticancer and antimicrobial research.
Historical Evolution of 1,2,4-Triazole-Containing Pharmacophores
The integration of 1,2,4-triazole motifs into medicinal chemistry began in the mid-20th century, driven by the search for metabolically stable heterocycles. Early work focused on simple triazole derivatives , but the discovery of azole antifungals in the 1980s marked a paradigm shift. For instance, fluconazole’s success highlighted the triazole ring’s superiority over imidazole in terms of selectivity and pharmacokinetics. This spurred efforts to fuse triazoles with other heterocycles, culminating in scaffolds like 5H-pyrrolo(2,1-c)-1,2,4-triazole .
A pivotal advancement was the development of Huisgen cycloaddition -inspired methods, which enabled regioselective synthesis of triazole-fused systems. For example, base-promoted domino cyclizations using pyrrole-2-carbonitriles and acyl hydrazides allowed efficient construction of the pyrrolo-triazole framework with three new C–N bonds. Such methodologies addressed earlier challenges in achieving positional control during triazole ring formation.
The table below outlines milestones in the evolution of 1,2,4-triazole pharmacophores:
Contemporary research leverages these historical insights to design targeted therapies . For instance, pyrrolo-triazole derivatives now feature in kinase inhibitors and DNA intercalators, capitalizing on their dual hydrogen-bonding and aromatic stacking capabilities. The scaffold’s adaptability ensures its continued relevance in addressing emerging biomedical challenges.
Properties
CAS No. |
78205-36-4 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C11H11N3/c1-2-5-9(6-3-1)11-13-12-10-7-4-8-14(10)11/h1-3,5-6H,4,7-8H2 |
InChI Key |
KXOTZBRROFDUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Derivatives
A widely adopted route involves the cyclization of pyrrole-containing hydrazides with electrophilic partners. Gotsulya et al. demonstrated that 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives undergo S-alkylation to form stable triazole-thioether hybrids. Adapting this approach, the phenyl-substituted triazole core can be constructed via:
- Condensation of pyrrole-2-carbaldehyde with phenylhydrazine to form a hydrazone intermediate.
- Cyclization with CS₂ in basic media, yielding the 1,2,4-triazole-3-thiol.
- Alkylation at the thiol group using iodomethane or phenacyl bromides.
This method achieves moderate yields (60–75%) but requires stringent control of reaction time to avoid over-alkylation.
Reductive Debenzylation of Triazolium Salts
Pyrrolyltriazolium bromides serve as precursors for carbene generation. As reported by Fedotov et al., treatment of N-benzylpyrrolyltriazolium bromides with Pd/C under hydrogen atmosphere selectively removes the benzyl group, yielding 3-substituted triazoles in 80–85% yields. Critical parameters include:
Notably, the absence of sulfur traps leads to triazole ring cleavage, forming N-cyanoformimidamide byproducts.
Multicomponent Reactions Using Acyl Hydrazines
A modular three-step protocol developed by ACS Publications (2024) enables the synthesis of fusedtriazoles from carboxylic acids and acyl hydrazines:
- Step 1 : Activation of pyrrole-2-carboxylic acid with EDCl/HOBt to form a mixed anhydride.
- Step 2 : Coupling with benzophenone hydrazone to generate a hydrazide intermediate.
- Step 3 : Cyclodehydration using POCl₃ or PPA (polyphosphoric acid) at 80–100°C.
This method accommodates diverse substituents, including aliphatic and aryl groups, with yields exceeding 90% for 5- and 6-membered fused systems.
Optimization and Side Reaction Mitigation
Solvent and Temperature Effects
Comparative studies highlight solvent-dependent outcomes:
- Polar aprotic solvents (DMF, DMSO) : Accelerate cyclization but increase ring-opening side reactions.
- Ethereal solvents (THF, dioxane) : Improve carbene stability, favoring triazole formation.
- Protic solvents (MeOH, EtOH) : Suitable for alkylation steps but inhibit cyclodehydration.
Temperature profiles reveal optimal cyclization at 80–100°C, whereas higher temperatures (>120°C) promote decomposition.
Catalytic Enhancements
- Pd/C systems : Enable selective debenzylation without reducing the triazole ring.
- Cu(I) catalysts : Effective for azide-alkyne cycloadditions in related triazole syntheses, though less suited for fused systems.
- AlCl₃-mediated Reissert reactions : Useful for introducing acyl groups but require anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
Mechanistic Insights and Byproduct Formation
DFT calculations on analogous systems elucidate two competing pathways during triazole formation (Figure 2):
- Carbene pathway : Deprotonation of triazolium salts generates a carbene, which reacts with sulfur traps to form thiones.
- Betaine pathway : Intramolecular proton transfer yields betaine intermediates prone to ring-opening.
In the absence of traps, betaine intermediates rearrange to N-cyanoformimidamides via a pyrrolyltriazoliumide transition state. Substituents at the triazole’s 3-position (e.g., methyl groups) block this pathway, improving reaction fidelity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action for compounds like 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl- often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are typically required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[5,1-c][1,2,4]triazole Derivatives
Pyrazolo-triazoles, such as 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole , differ in their fused ring system (pyrazole instead of pyrrole). Key distinctions include:
- Tautomerism : Pyrazolo-triazoles exhibit 1H- and 5H-tautomeric forms due to hydrogen bonding at N1 or N5 positions . Pyrrolo-triazoles may display different tautomeric behavior due to the electron-rich pyrrole ring, though direct evidence is lacking.
- Synthetic Applications : Pyrazolo-triazoles are alkylated regioselectively at N1 and used in azo dyes for photosensitive materials . Pyrrolo-triazoles are more commonly explored for drug development .
- Physical Properties: Pyrazolo-triazole derivatives like 2aa (1,6-dimethyl-3-phenyl-7-phenylazo-) have melting points of 196–198°C and UV-Vis absorption at 379.6 nm . C11H10N4 for the target compound) suggest differences in solubility and stability.
Imidazo[2,1-c][1,2,4]triazole Derivatives
Compounds like 7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole (69) demonstrate potent antibacterial activity (MIC = 31.7 μM against S. aureus) .
Pyrimido[2,1-c][1,2,4]triazine Derivatives
Pyrimido-triazines, such as 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione , highlight the role of fused triazine rings in bioactive compounds . The pyrrolo-triazole’s smaller fused system may offer advantages in synthetic accessibility and metabolic stability.
Key Research Findings and Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
5H-Pyrrolo(2,1-c)-1,2,4-triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activities of 5H-Pyrrolo(2,1-c)-1,2,4-triazole derivatives are primarily attributed to their ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:
- Necroptosis Inhibition : Recent studies have shown that certain derivatives act as potent necroptosis inhibitors. For instance, a representative compound demonstrated significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. This inhibition could mitigate inflammatory diseases and neurodegenerative disorders .
- Antioxidant and Antibacterial Activities : The triazole derivatives exhibit strong antioxidant capabilities and antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, certain compounds displayed IC50 values comparable to established antioxidants like ascorbic acid .
Table 1: Summary of Biological Activities
Case Study 1: Necroptosis Inhibition
In a study focusing on necroptosis inhibitors, the compound exhibited potent anti-necroptotic activity in both human and mouse cellular assays. The molecular docking studies revealed that it binds effectively to the allosteric pocket of RIPK1, suggesting its potential as a lead compound for developing necroptosis inhibitors .
Case Study 2: Antioxidant and Antibacterial Properties
Research on triazole derivatives derived from nalidixic acid highlighted their antioxidant and antibacterial properties. Compounds showed significant efficacy against a range of bacteria with high binding affinities to bacterial enzyme targets. Notably, compounds were identified with favorable drug-likeness profiles for potential oral antibiotic therapies .
Case Study 3: Anti-inflammatory Activity
A series of N-substituted triazole derivatives demonstrated promising anti-inflammatory effects by selectively inhibiting COX-2 enzymes. The compounds showed an ability to increase cell viability in inflammatory conditions while reducing reactive oxygen species levels .
Q & A
Q. What are the optimal synthesis conditions for 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-?
- Methodological Answer : Synthesis optimization involves iterative testing of reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). A stepwise approach, starting with precursor synthesis (e.g., 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol), is critical. Intermediate purification via recrystallization or column chromatography ensures high yields (≥70%) .
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) and carbon hybridization.
- IR : Key absorptions for triazole C=N stretching (~1600 cm⁻¹) and NH bending (~3300 cm⁻¹) validate functional groups. Cross-referencing with computational predictions (e.g., Gaussian DFT) enhances accuracy .
Q. What methods ensure purity assessment for this compound in preclinical studies?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1%). Complementary techniques like TLC (silica gel, chloroform/methanol 9:1) and elemental analysis (C, H, N within ±0.3% theoretical) provide robust validation .
Advanced Research Questions
Q. How can computational modeling (in silico) predict the pharmacological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase inhibitors) and ADMET predictions (SwissADME) assess bioavailability and toxicity. QSAR models using descriptors like logP and polar surface area optimize lead compounds .
Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?
- Methodological Answer : Meta-analysis of assay conditions (e.g., cell lines, IC₅₀ protocols) identifies variability. Reproducibility studies under standardized conditions (e.g., MTT assay, 48h incubation) clarify discrepancies. Cross-validation with structural analogs (e.g., pyrazole substituents) isolates SAR trends .
Q. How can green chemistry principles improve the synthesis of this compound?
- Methodological Answer : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures. Catalytic systems (CuI nanoparticles) reduce waste in cycloaddition steps. Solvent-free microwave-assisted synthesis enhances reaction efficiency (yield increase ~15%) .
Q. What analytical methods validate degradation pathways under stability testing?
Q. How to design experiments linking this compound’s structure to its mechanism of action?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-triazole) in tracer studies to monitor metabolic pathways. Knockout cell models (CRISPR-Cas9) or competitive binding assays (SPR) isolate target interactions. Theoretical frameworks (e.g., transition state theory) guide hypothesis formulation .
Q. What methodologies optimize pharmacological activity through heterocyclic system modifications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance binding affinity. Ring expansion (e.g., thiadiazine fusion) improves metabolic stability. Parallel synthesis libraries (≥50 analogs) screened via high-throughput assays identify leads .
Q. How to address solubility challenges in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
